2-Morpholinobenzo[d]thiazole-5-carbonitrile
Overview
Description
2-Morpholinobenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C12H11N3OS and a molecular weight of 245.30 g/mol . This compound is characterized by the presence of a morpholine ring fused to a benzothiazole moiety, with a nitrile group attached at the 5-position of the benzothiazole ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazole-5-carbonitrile typically involves the reaction of 2-aminobenzothiazole with morpholine and a suitable nitrile source under specific conditions . One common method includes the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction is carried out in the presence of a catalyst or under catalyst-free conditions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols . Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Morpholinobenzo[d]thiazole-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity . This can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Morpholinobenzo[d]thiazole-5-carbonitrile.
Benzothiazole derivatives: Compounds with similar structural features and biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-8-9-1-2-11-10(7-9)14-12(17-11)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPUATWRMBEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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